2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
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Overview
Description
2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile is an organic compound that features both chlorophenyl and fluorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: A reaction between 4-chlorobenzaldehyde and 4-fluorobenzoyl chloride in the presence of a base such as pyridine to form an intermediate.
Nitrile formation: The intermediate is then reacted with a cyanide source, such as sodium cyanide, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl and fluorobenzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]ethanol
- 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]amine
- 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]methane
Uniqueness
2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile is unique due to its specific combination of chlorophenyl and fluorobenzoyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO/c22-18-9-5-15(6-10-18)20(13-24)14-1-3-16(4-2-14)21(25)17-7-11-19(23)12-8-17/h1-12,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMQDBLUJTVEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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